molecular formula C10H12F2O B2366950 3,3-Difluoro-2-phenylbutan-1-ol CAS No. 2230806-81-0

3,3-Difluoro-2-phenylbutan-1-ol

Cat. No.: B2366950
CAS No.: 2230806-81-0
M. Wt: 186.202
InChI Key: YUBGEXIEKUHMGS-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-phenylbutan-1-ol is a chemical compound belonging to the family of alcohols. It is characterized by the presence of two fluorine atoms and a phenyl group attached to a butanol backbone. This compound is known for its unique properties and is widely used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-phenylbutan-1-ol typically involves the fluorination of precursor compounds. One common method is the fluorination of cinnamyl alcohol derivatives using reagents such as PhIO/HF·py, which results in the formation of 2-aryl-3,3-difluoro-1-propanols .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2-phenylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,3-Difluoro-2-phenylbutan-1-ol is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and studies involving enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-phenylbutan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form hydrogen bonds, influencing its behavior in chemical and biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

  • 3,3-Difluoro-1,2-diphenyl-1-propanone
  • 2-aryl-3,3-difluoro-1-propanols
  • 3,3-Difluoro-1-methylindolin-2-ones

Comparison: Compared to these similar compounds, 3,3-Difluoro-2-phenylbutan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the phenyl group and the positioning of the fluorine atoms contribute to its unique reactivity and applications .

Properties

IUPAC Name

3,3-difluoro-2-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-10(11,12)9(7-13)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBGEXIEKUHMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)C1=CC=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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